(1E)-prop-1-ene-1-sulfonyl fluoride
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Overview
Description
(1E)-Prop-1-ene-1-sulfonyl fluoride is an organosulfur compound characterized by the presence of a sulfonyl fluoride group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-prop-1-ene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions. For instance, a one-pot synthesis method has been developed that transforms sulfonates or sulfonic acids into sulfonyl fluorides using readily available reagents . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods: Industrial production of sulfonyl fluorides often involves the use of phase transfer catalysts to facilitate the chlorine-fluorine exchange reaction. This process typically employs potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile .
Chemical Reactions Analysis
Types of Reactions: (1E)-Prop-1-ene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, which react with the sulfonyl fluoride group under basic conditions to form sulfonamides and sulfonates, respectively.
Electrophilic Addition: Reagents such as halogens or hydrogen halides can add across the double bond of the propene moiety.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Scientific Research Applications
(1E)-Prop-1-ene-1-sulfonyl fluoride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1E)-prop-1-ene-1-sulfonyl fluoride involves its reactivity with nucleophiles, particularly amino acid residues in proteins. The sulfonyl fluoride group acts as an electrophilic warhead, forming covalent bonds with nucleophilic residues such as serine or cysteine in the active sites of enzymes . This covalent modification can inhibit enzyme activity, making it a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
Sulfonyl Chlorides: Similar in structure but more reactive and less stable than sulfonyl fluorides.
Sulfonamides: Derived from sulfonyl fluorides through nucleophilic substitution reactions.
Sulfonimidates: Another class of organosulfur compounds with similar reactivity but different structural features.
Uniqueness: (1E)-Prop-1-ene-1-sulfonyl fluoride is unique due to its balance of reactivity and stability. Unlike sulfonyl chlorides, it is resistant to hydrolysis under physiological conditions, making it more suitable for biological applications . Additionally, its ability to form stable covalent bonds with proteins distinguishes it from other sulfonyl derivatives .
Properties
CAS No. |
2169882-92-0 |
---|---|
Molecular Formula |
C3H5FO2S |
Molecular Weight |
124.1 |
Purity |
95 |
Origin of Product |
United States |
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